molecular formula C6H8ClNS B6267211 4-ethenyl-2-methyl-1,3-thiazole hydrochloride CAS No. 1820615-27-7

4-ethenyl-2-methyl-1,3-thiazole hydrochloride

Cat. No.: B6267211
CAS No.: 1820615-27-7
M. Wt: 161.7
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Description

4-ethenyl-2-methyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity.

Properties

CAS No.

1820615-27-7

Molecular Formula

C6H8ClNS

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-2-methyl-1,3-thiazole hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with an ethenylating agent in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-2-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-ethenyl-2-methyl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethenyl-2-methyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-thiazole: Lacks the ethenyl group, resulting in different reactivity and applications.

    4-methyl-2-ethenyl-1,3-thiazole: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

    Thiazole: The parent compound of the thiazole family, with a simpler structure and broader range of applications.

Uniqueness

4-ethenyl-2-methyl-1,3-thiazole hydrochloride is unique due to the presence of both ethenyl and methyl groups on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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